molecular formula C10H10N4O2 B13889554 Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate

Cat. No.: B13889554
M. Wt: 218.21 g/mol
InChI Key: USVSZXVDSKTLFY-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 1-methylpyrazol-4-yl group and at the 4-position with a methyl ester. This structure combines aromatic pyrimidine and pyrazole rings, which are common pharmacophores in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability. The methyl ester group enhances solubility in organic solvents, while the 1-methylpyrazolyl substituent contributes steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-14-6-7(5-12-14)9-11-4-3-8(13-9)10(15)16-2/h3-6H,1-2H3

InChI Key

USVSZXVDSKTLFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include dichloromethane, methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions include pyrazolo[3,4-d]pyrimidines and other substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate with three structurally related compounds from the evidence:

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrimidine 2-(1-Methylpyrazol-4-yl), 4-(methyl ester) Methyl ester, methylpyrazole ~220 (estimated)*
A16 () Pyrimidine 2-(1H-pyrazol-4-ylthio), 4-(methyl ester) Thioether, naphthalene, methyl ester 330.46
4-Imino-1-p-tolylpyrazolopyrimidin-5-ylamine () Pyrazolo[3,4-d]pyrimidine 4-Imino, 1-p-tolyl, 5-amino Imino, amino, p-tolyl ~280 (estimated)
4i () Pyrimidinone Coumarin-3-yl, tetrazolyl Coumarin, tetrazole, pyrimidinone >400 (estimated)

Key Observations :

  • In contrast, the amino and imino groups in ’s compounds increase electron density, favoring nucleophilic reactivity .
  • Steric Effects : The 1-methylpyrazol-4-yl group in the target compound introduces moderate steric hindrance compared to A16’s bulkier naphthalene and thioether substituents .
  • Hybrid Systems : Compounds like 4i () incorporate coumarin and tetrazole moieties, which introduce fluorescence and acidic protons, respectively—features absent in the target compound .
Physicochemical Properties
Property Target Compound A16 () 4i ()
Melting Point (°C) Not reported 221–223 Likely >250 (due to coumarin)
Solubility Likely ethanol, DCM* Ethanol, methanol, DCM Limited (tetrazole, coumarin)
Elemental Analysis (C%) ~55–60% (estimated) 63.14% ~60–65% (estimated)

Notes:

  • The target compound’s methyl ester and pyrazole groups likely confer solubility in polar aprotic solvents (e.g., DCM) and alcohols, similar to A16 .
  • Coumarin derivatives (e.g., 4i) exhibit reduced solubility in organic solvents due to extended conjugation and planar structures .

Biological Activity

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate (CAS: 2891598-98-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

  • Chemical Formula : C10H10N4O2
  • Molecular Weight : 218.22 g/mol
  • IUPAC Name : methyl 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylate
  • Purity : 97% .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Properties :
    • Compounds containing pyrazole and pyrimidine moieties have been extensively studied for their anticancer potential. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.01 µM .
    • The compound's structural features allow it to inhibit key cellular pathways involved in cancer progression.
  • Enzyme Inhibition :
    • Studies indicate that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives have demonstrated potent inhibition of CDK2 with IC50 values in the nanomolar range .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been recognized for their anti-inflammatory properties. Some studies suggest that compounds similar to this compound can reduce inflammation markers in vitro .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

StudyCompoundCell LineIC50 Value (µM)Activity
Xia et al.Pyrazole derivativeA54949.85Antitumor
Li et al.Methyl pyrazoleMCF70.01Anticancer
Sun et al.Pyrazole-linked thioureaNCI-H4600.39CDK2 Inhibition
Huang et al.Aniline-containing pyrazoleMCF71.88 ± 0.11Anticancer

These findings suggest that this compound and its derivatives may serve as promising candidates for further development in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

  • Cell Cycle Regulation : By inhibiting CDK enzymes, the compound can disrupt the normal progression of the cell cycle, leading to apoptosis in cancer cells.
  • Signal Transduction Pathways : The compound may interfere with signaling pathways that promote tumor growth and survival.

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